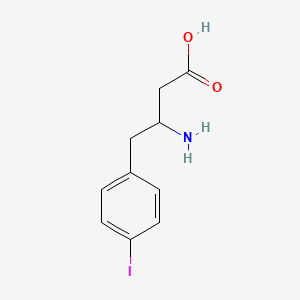

3-Amino-4-(4-iodophenyl)butyric Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-4-(4-iodophenyl)butyric Acid is an organic compound with the molecular formula C10H12INO2 It is a derivative of butyric acid, where the hydrogen atoms on the fourth carbon are replaced by an amino group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-iodophenyl)butyric Acid typically involves the introduction of the amino and iodophenyl groups onto the butyric acid backbone. One common method involves the reaction of 4-iodoaniline with a suitable butyric acid derivative under controlled conditions. The reaction may require the use of protecting groups to ensure selective functionalization and may involve steps such as nitration, reduction, and amination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-iodophenyl)butyric Acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The iodophenyl group can be reduced to form phenyl derivatives.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Nitro-4-(4-iodophenyl)butyric Acid.

Reduction: 3-Amino-4-phenylbutyric Acid.

Substitution: 3-Amino-4-(4-substituted phenyl)butyric Acid.

Scientific Research Applications

3-Amino-4-(4-iodophenyl)butyric Acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-iodophenyl)butyric Acid involves its interaction with specific molecular targets within cells. It may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 4-(p-Iodophenyl)butyric Acid

- 3-Amino-4-(4-bromophenyl)butyric Acid

- 3-Amino-4-(4-chlorophenyl)butyric Acid

Uniqueness

3-Amino-4-(4-iodophenyl)butyric Acid is unique due to the presence of both an amino group and an iodophenyl group, which confer distinct chemical reactivity and biological activity. The iodine atom, in particular, can participate in specific interactions and reactions that are not possible with other halogens .

Biological Activity

3-Amino-4-(4-iodophenyl)butyric acid, also known as 3S-3-amino-4-(4-iodophenyl)butanoic acid, is a compound that has garnered attention for its unique structural properties and significant biological activity. This article explores its biological interactions, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Structural Characteristics

The compound features an amino group attached to a butyric acid backbone along with a para-iodophenyl substituent. This configuration enhances its binding affinity to specific proteins, making it a valuable candidate for various biological assays. The iodophenyl group improves interactions with target proteins through enhanced hydrophobicity and π-π stacking interactions, while the amino group facilitates hydrogen bonding, stabilizing these interactions further.

Protein-Ligand Interactions

Research indicates that this compound exhibits significant activity in protein-ligand interactions. The presence of the iodophenyl moiety allows for strong binding affinities with various proteins, which can be quantitatively assessed using methods such as fluorescence anisotropy and surface plasmon resonance. These studies help elucidate the compound's mechanism of action and its potential therapeutic applications .

Table 1: Binding Affinities of this compound

| Protein Target | Binding Affinity (Kd) | Method Used |

|---|---|---|

| Integrin αvβ6 | 3.2 μM | Fluorescence Anisotropy |

| MDM2 | Not specified | Surface Plasmon Resonance |

| BSA (Bovine Serum Albumin) | Higher affinity observed | Competitive Binding Assays |

Cancer Research

The compound has been studied for its potential in cancer treatment due to its ability to modulate protein interactions involved in tumor progression. For instance, it has been shown to bind effectively to MDM2, a negative regulator of the p53 tumor suppressor protein, thereby potentially restoring p53 activity in cancer cells . This interaction is crucial for developing therapies aimed at re-sensitizing tumors to apoptosis.

Case Study: MDM2 Inhibition

In a study examining the effects of various compounds on MDM2, this compound demonstrated a notable ability to inhibit MDM2-p53 interactions, leading to increased apoptosis in vitro. This suggests its potential as a lead compound in designing MDM2 inhibitors for cancer therapy .

Pharmacokinetics and Biodistribution

Pharmacokinetic studies have shown that the incorporation of the iodophenyl moiety enhances the circulation time of radiolabeled compounds in vivo. For example, compounds modified with 4-(p-iodophenyl)butanoic acid showed improved tumor uptake and retention compared to those without this modification .

Table 2: Biodistribution Data of Radiolabeled Compounds

| Compound | Tumor Uptake (% ID/g) | Blood Retention (% ID/g) | Kidney Uptake (% ID/g) |

|---|---|---|---|

| [177Lu]Lu-DOTA-IPB-NAPamide | 5.29 ± 0.59 | 3.8–8.7 | Elevated |

| [177Lu]Lu-DOTA-NAPamide | Not detectable | Lower than IPB-NAPamide | High |

Properties

Molecular Formula |

C10H12INO2 |

|---|---|

Molecular Weight |

305.11 g/mol |

IUPAC Name |

3-amino-4-(4-iodophenyl)butanoic acid |

InChI |

InChI=1S/C10H12INO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14) |

InChI Key |

JZJBJZHUZJDMMU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.